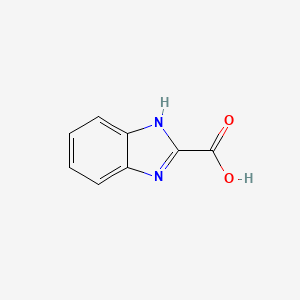

1H-Benzimidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXSYTACTOMVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283447 | |

| Record name | 2-Carboxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-93-6 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazolecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzimidazolecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59S3E32RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow it to mimic and interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Molecules incorporating this moiety are found in clinically significant drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[1]

Within this important class, 1H-Benzimidazole-2-carboxylic acid serves as a fundamental and versatile building block. Its bifunctional nature, possessing both a reactive carboxylic acid group and the characteristic benzimidazole core, makes it an invaluable starting material for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications for researchers and professionals in drug discovery and material science.

Core Physicochemical and Structural Properties

This compound is typically supplied as a stable, white to off-white crystalline solid, often in its hydrated form.[3][4] The presence of the polar carboxylic acid group and the nitrogen atoms in the imidazole ring allows for significant hydrogen bonding, influencing its physical properties such as melting point and solubility.

| Property | Value (Anhydrous) | Value (Monohydrate) | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | C₈H₈N₂O₃ | [5][6] |

| Molecular Weight | 162.15 g/mol | 180.17 g/mol | [5][6] |

| CAS Number | 2849-93-6 | 849776-47-2 | [6] |

| Appearance | White to off-white solid | White to off-white crystalline solid | [3][4] |

| Melting Point | 176-180 °C | 169-171 °C | [3] |

| Solubility | --- | Soluble in water | [3] |

| SMILES | OC(=O)c1nc2ccccc2[nH]1 | C1=CC=C2C(=C1)NC(=N2)C(=O)O.O | [3] |

| InChIKey | RHXSYTACTOMVLJ-UHFFFAOYSA-N | YQHUUYLPOCNBKD-UHFFFAOYSA-N | [6] |

Synthesis Methodologies: The Phillips-Ladenburg Reaction

The most prevalent and fundamental method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[7]

Conceptual Workflow for Synthesis

The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final benzimidazole ring. The use of a dehydrating agent or azeotropic removal of water is crucial to drive the reaction to completion.

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Detailed Experimental Protocol (General Method)

This protocol is a representative example based on common literature procedures.[7][8][9] Optimization of time, temperature, and solvent may be required for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 equiv.) and the desired carboxylic acid (1.0 equiv.).

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene or xylene. Introduce an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) (0.1-0.2 equiv.) or polyphosphoric acid (PPA), which can also serve as the solvent.[7][8]

-

Expert Insight: The choice of catalyst is critical. While mineral acids like HCl can be used, catalysts like p-TsOH are often preferred for their ease of handling and effectiveness in promoting dehydration. PPA is particularly effective for less reactive carboxylic acids as it acts as both a potent catalyst and a dehydrating medium.

-

-

Reaction Execution: Heat the mixture to reflux (typically 110-140 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: A successful reaction is indicated by the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the benzimidazole product on the TLC plate.

-

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Purification: The crude solid is collected by filtration, washed with cold water to remove residual salts, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the pure product.[10]

Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes while often improving yields.[10]

Chemical Reactivity and Derivative Synthesis

The dual functionality of this compound makes it a versatile node for chemical elaboration. The carboxylic acid group can undergo standard transformations, while the N-H of the imidazole ring can be alkylated or acylated.

Caption: Key reaction pathways of this compound.

-

Esterification: The carboxylic acid readily reacts with alcohols in the presence of an acid catalyst to form the corresponding esters. These esters are often used as intermediates for further functionalization.[3]

-

Amide Formation: Reaction with amines or hydrazine, often facilitated by peptide coupling agents, yields amides or carbohydrazides. These hydrazide derivatives are key precursors for synthesizing hydrazones, which have shown significant antiproliferative activity.[1]

-

Decarboxylation: Under certain thermal conditions, the molecule can undergo decarboxylation to yield the parent benzimidazole.[3][11]

-

Coordination Chemistry: The molecule acts as a flexible multidentate ligand, capable of coordinating with metal ions, such as lanthanides, to form coordination polymers with interesting photoluminescent properties.[12][13]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include a broad peak around 3400-2500 cm⁻¹ (O-H stretch of the carboxylic acid and N-H stretch), a sharp peak around 1700-1680 cm⁻¹ (C=O stretch of the carboxylic acid), and peaks in the 1620-1450 cm⁻¹ region (C=N and C=C stretching of the aromatic system).[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum would show aromatic protons in the δ 7.2-7.8 ppm range. A broad singlet for the acidic proton (COOH) would appear far downfield (>12 ppm), and the N-H proton would also be a broad singlet, its position being concentration-dependent.[12][15]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around δ 160-170 ppm. Aromatic carbons would appear in the δ 110-150 ppm range.

-

-

Mass Spectrometry (MS): ESI-MS would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.[1]

-

UV-Vis Spectroscopy: Studies in ethanol solution show characteristic absorption bands related to the π→π* transitions of the benzimidazole system.[14]

Applications in Research and Development

The utility of this compound spans from creating novel therapeutics to designing advanced materials.

Medicinal Chemistry Scaffold

It serves as a crucial starting material for compounds with a wide range of biological activities.

Sources

- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound hydrate | 849776-47-2 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxylic Acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, physicochemical properties, established synthesis methodologies, and its significant role as a building block in the development of novel therapeutic agents.

Core Identity: Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a carboxylic acid group at the 2-position.[1] The benzimidazole scaffold is a bicyclic system composed of a fused benzene and imidazole ring. This unique structure is a key pharmacophore in numerous clinically used drugs.[2]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly known by several synonyms, including 2-Benzimidazolecarboxylic acid and 2-Carboxybenzimidazole.[1]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The compound typically appears as a white to off-white crystalline solid.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Melting Point | 169-171 °C | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| CAS Number | 2849-93-6 | [1] |

The compound is also available in a hydrated form, this compound hydrate, with the molecular formula C₈H₈N₂O₃ and a molecular weight of approximately 180.17 g/mol .[3]

Synthesis Protocol: A Step-by-Step Guide

A common and efficient method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with a suitable carboxylic acid.[4] Microwave-assisted synthesis has also been reported as a faster alternative to conventional heating methods.[5]

Below is a generalized experimental workflow for the synthesis of this compound.

Caption: A typical workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent, such as dilute hydrochloric acid.

-

Addition of Carboxylic Acid: To this solution, add the dicarboxylic acid (e.g., oxalic acid) portion-wise with stirring.

-

Reaction: The mixture is then heated under reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization reaction.

-

Isolation and Purification: After cooling, the precipitated product is collected by filtration. The crude product is then washed with cold water to remove any unreacted starting materials and inorganic impurities.

-

Drying: The purified this compound is then dried, for instance, in a vacuum oven, to yield the final product.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5] Characterization of the synthesized compound is typically performed using spectroscopic methods such as FT-IR and ¹H NMR.[4]

Applications in Drug Development and Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine and interact with various biological targets.[2] Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: Numerous studies have reported the synthesis of benzimidazole derivatives with potent activity against various bacterial and fungal strains.[6]

-

Antiviral Activity: Certain derivatives have shown promise as antiviral agents, including activity against the Hepatitis C virus (HCV).[3]

-

Anti-inflammatory Activity: Research has indicated that some benzimidazole-2-carboxylic acid derivatives possess anti-inflammatory properties.[7]

-

Anticancer Activity: The benzimidazole core is present in several anticancer drugs, and derivatives of this compound are actively being investigated for their potential as novel anticancer agents.[2]

The versatility of the carboxylic acid group allows for further chemical modifications, such as esterification and amidation, enabling the generation of diverse libraries of benzimidazole derivatives for drug discovery screening.[6]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely performed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound monohydrate shows characteristic absorption bands corresponding to O-H, N-H, C=O, and C=N stretching vibrations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the benzimidazole core and the carboxylic acid substituent.[9]

-

UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol, shows absorption maxima characteristic of the benzimidazole chromophore.[8]

Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to complement experimental spectroscopic data and provide deeper insights into the molecular structure and electronic properties of the compound.[8][10]

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined chemical structure and a versatile reactivity profile. Its role as a key building block in the synthesis of a multitude of biologically active molecules underscores its significance in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and applications is therefore essential for researchers and scientists working in medicinal chemistry and related disciplines.

References

-

PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

PubChem. (n.d.). This compound hydrate. National Center for Biotechnology Information. Retrieved from a valid URL.[11]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Supply. Retrieved from a valid URL.[12]

-

Smolecule. (n.d.). Buy this compound hydrate | 849776-47-2. Retrieved from a valid URL.[3]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from a valid URL.[6]

-

Stenutz. (n.d.). This compound. Retrieved from a valid URL.[13]

-

DergiPark. (2022). Spectroscopic Characterization and DFT Calculations on this compound monohydrate Molecule. Retrieved from a valid URL.[8]

-

Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from a valid URL.

-

ResearchGate. (n.d.). Lanthanide coordination compounds with this compound: Syntheses, structures and spectroscopic properties. Retrieved from a valid URL.[9]

-

ResearchGate. (n.d.). Spectroscopic Characterization and DFT Calculations on this compound monohydrate Molecule | Request PDF. Retrieved from a valid URL.[10]

-

PubChem. (n.d.). 1H-benzimidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from a valid URL.[14]

-

AERU. (n.d.). This compound. Retrieved from a valid URL.[15]

-

Royal Society of Chemistry. (2012). Lanthanide coordination compounds with this compound: syntheses, structures and spectroscopic properties. Retrieved from a valid URL.[16]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids | Request PDF. Retrieved from a valid URL.[7]

-

ChemicalBook. (n.d.). 1-METHYL-1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID synthesis. Retrieved from a valid URL.[17]

-

Journal of the American Chemical Society. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Retrieved from a valid URL.[18]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from a valid URL.[4]

-

precisionFDA. (n.d.). This compound, 5-(((2-CARBOXYETHYL)-2-PYRIDINYLAMINO)CARBONYL)-1-METHYL-. Retrieved from a valid URL.[19]

-

Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from a valid URL.[5]

-

National Institutes of Health. (n.d.). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Retrieved from a valid URL.[2]

-

BOC Sciences. (2019). Application of benzimidazole in drugs. Retrieved from a valid URL.

-

MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from a valid URL.[20]

Sources

- 1. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound hydrate | 849776-47-2 [smolecule.com]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. This compound [stenutz.eu]

- 14. 1H-benzimidazole-2-carboxylate | C8H5N2O2- | CID 6932033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound [sitem.herts.ac.uk]

- 16. Lanthanide coordination compounds with this compound : syntheses, structures and spectroscopic properties - CrystEngComm (RSC Publishing) DOI:10.1039/C2CE26120K [pubs.rsc.org]

- 17. 1-METHYL-1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. GSRS [precision.fda.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxylic acid (CAS No. 2849-93-6): A Cornerstone for Innovation

This guide provides an in-depth exploration of 1H-Benzimidazole-2-carboxylic acid, a pivotal heterocyclic compound. Researchers, medicinal chemists, and material scientists will find comprehensive details on its synthesis, reactivity, and diverse applications, grounded in established scientific principles and methodologies. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical logic, empowering researchers to leverage this versatile scaffold in their own discovery and development programs.

Core Molecular Profile and Physicochemical Attributes

This compound is characterized by a bicyclic structure, where a benzene ring is fused to an imidazole ring, with a carboxylic acid group at the 2-position.[1] This arrangement imparts a unique combination of aromaticity, hydrogen bonding capabilities, and acidic functionality, making it a highly sought-after building block. The anhydrous form has a molecular weight of 162.15 g/mol , while the commonly available hydrate has a molecular weight of approximately 180.17 g/mol .[1][2][3]

The compound typically presents as a stable, white to off-white crystalline solid or powder, which is advantageous for storage and handling in both laboratory and industrial settings.[1][4] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2849-93-6 | [2][5] |

| Molecular Formula | C₈H₆N₂O₂ (Anhydrous) | [2][5] |

| Molecular Weight | 162.15 g/mol (Anhydrous) | [2][5] |

| Melting Point | 169-180 °C (decomposes) | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Solubility | Soluble in water | [1] |

| SMILES | OC(=O)c1nc2ccccc2[nH]1 | [5] |

| InChI Key | RHXSYTACTOMVLJ-UHFFFAOYSA-N | [5] |

Synthesis Methodologies: Building the Benzimidazole Core

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

Phillips-Ladenburg Condensation: A Classic Approach

A prevalent method involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative, such as malonic acid.[1] This acid-catalyzed cyclocondensation is a robust and well-established pathway.

Caption: Workflow for Phillips-Ladenburg condensation synthesis.

Step-by-Step Experimental Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and malonic acid (1.1 eq) in a suitable acidic medium (e.g., 4M hydrochloric acid).

-

Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: The acidic environment protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent intramolecular cyclization and dehydration drive the formation of the stable benzimidazole ring.

-

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., aqueous ammonia) to a pH of approximately 3-4.

-

Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield the final product.

High-Pressure Carboxylation

An alternative industrial method involves the direct carboxylation of benzimidazole using carbon dioxide under high pressure and temperature in the presence of a base like potassium carbonate (K₂CO₃).

Step-by-Step Experimental Protocol (Illustrative):

-

Reaction Setup: A high-pressure autoclave is charged with benzimidazole (1.0 eq), potassium carbonate (2.0 eq), and liquid carbon dioxide.

-

Reaction Conditions: The autoclave is sealed and heated to approximately 250 °C. The reaction proceeds under autogenous pressure for about 10 hours.

-

Scientific Rationale: Under these forcing conditions, the benzimidazole anion, formed in the presence of the base, acts as a nucleophile, attacking the electrophilic carbon of CO₂. This forms a carboxylate salt, which upon acidification, yields the desired product.

-

-

Work-up and Isolation: The autoclave is cooled, and the solid product is pulverized and suspended in water.

-

Acidification: The suspension is cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid, causing the product to precipitate.

-

Purification: The precipitate is filtered, washed, and recrystallized from water to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The true utility of this compound lies in its dual reactivity, stemming from both the carboxylic acid moiety and the N-H groups of the imidazole ring. This allows for extensive derivatization to create libraries of compounds for screening.

Caption: Key derivatization pathways for the core scaffold.

-

Carboxylic Acid Reactions: The -COOH group readily undergoes standard transformations.[1]

-

Esterification: Reaction with various alcohols in the presence of an acid catalyst produces a wide range of esters.

-

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (like HBTU, HATU, or EDC) yields corresponding amides. This is a cornerstone reaction in medicinal chemistry for generating diverse libraries.[6]

-

-

Benzimidazole Ring Reactions:

-

N-Alkylation/N-Arylation: The N-H protons of the imidazole ring are acidic and can be deprotonated with a suitable base, allowing for substitution with alkyl or aryl halides.

-

Decarboxylation: Under certain thermal conditions, the carboxylic acid group can be removed to yield benzimidazole, providing a route to 2-unsubstituted benzimidazole derivatives.[1][7]

-

Applications in Scientific Research and Development

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[6]

Medicinal Chemistry and Drug Discovery

This compound and its derivatives have demonstrated a broad spectrum of biological activities.

-

Antimicrobial Activity: Derivatives have shown promising activity against various bacteria and fungi, making them leads for the development of new anti-infective agents.[1][8]

-

Antiviral Properties: Certain derivatives have been investigated for their potential against viruses like the Hepatitis C virus (HCV).[1]

-

Anticancer Potential: The benzimidazole moiety is present in numerous anticancer agents. Derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation.[1][4][10]

-

Enzyme Inhibition: The scaffold can act as an inhibitor for various enzymes. For instance, derivatives have been explored as potential neuraminidase inhibitors for influenza therapy.[1][11]

Caption: Diverse applications stemming from the core molecule.

Material Science

The rigid structure and hydrogen bonding capabilities of this compound make it an excellent ligand for creating advanced materials.

-

Coordination Polymers and MOFs: It serves as a flexible multidentate ligand for constructing coordination polymers with various metals, particularly lanthanide ions. These materials have potential applications in luminescence, sensing, and catalysis.[12][13]

-

Crystal Engineering: The molecule's ability to form predictable hydrogen bonding networks makes it a valuable tool in crystal engineering for designing novel crystalline materials with specific desired properties.[1]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic and analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect aromatic protons in the δ 7.0-8.5 ppm range. The N-H and -COOH protons are typically broad singlets and their chemical shifts can be concentration and solvent-dependent.[14][15]

-

¹³C NMR: Aromatic carbons appear in the δ 110-150 ppm range, with the carboxylic carbon appearing further downfield (>160 ppm).[14][15]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretches in the 1500-1630 cm⁻¹ region.[16]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

UV-Vis Spectroscopy: In ethanol, characteristic absorption peaks are observed around 291, 298, and 314 nm.[17] Computational studies using Density Functional Theory (DFT) have been performed to correlate the experimental spectra with theoretical electronic transitions.[17][18]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound (CAS 2849-93-6) is far more than a simple chemical intermediate; it is a foundational scaffold upon which countless innovations in medicine and material science are built. Its straightforward synthesis, predictable reactivity, and biologically relevant structure ensure its continued importance in research and development. This guide has provided a comprehensive technical overview, from synthesis protocols to application insights, to equip scientists with the knowledge needed to effectively utilize this powerful molecular tool.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Supply. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzimidazole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrate. Retrieved from [Link]

-

ChemBK. (n.d.). CAS 2849-93-6. Retrieved from [Link]

-

Xia, Z., Wei, Q., Yang, Q., & Gao, S. (2012). Lanthanide coordination compounds with this compound: Syntheses, structures and spectroscopic properties. CrystEngComm, 15(1), 86-99. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Retrieved from [Link]

-

Sam, S., et al. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 11(30), 7933-7939. Retrieved from [Link]

-

Copeland, R. A. B., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 65(6), 1072–1075. Retrieved from [Link]

-

Hamzah, A. S., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 999-1015. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylation process of this compound. Retrieved from [Link]

-

Babur Şaş, E., Çifçi, S., & Kurt, M. (2022). Spectroscopic Characterization and DFT Calculations on this compound monohydrate Molecule. Sakarya University Journal of Science, 26(5), 1879-1891. Retrieved from [Link]

-

Siddiqui, N., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(63), 36345-36353. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Characterization and DFT Calculations on this compound monohydrate Molecule. Retrieved from [Link]

-

Al-Adhami, A. J. H., et al. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 23(11), 2843. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

-

MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(16), 4993. Retrieved from [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5227. Retrieved from [Link]

-

AERU. (n.d.). This compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4). Retrieved from [Link]

-

NIH. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

Sources

- 1. Buy this compound hydrate | 849776-47-2 [smolecule.com]

- 2. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1H-苯并咪唑-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]

- 15. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. 2849-93-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

The 1H-Benzimidazole-2-carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzimidazole Scaffold

The 1H-benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a cornerstone in the design of novel therapeutic agents.[3] The introduction of a carboxylic acid group at the 2-position further enhances its versatility, providing a key interaction point for molecular targets and a handle for synthetic modification. This guide delves into the synthesis, physicochemical properties, and diverse therapeutic applications of the 1H-benzimidazole-2-carboxylic acid scaffold, offering field-proven insights for drug discovery and development.

Physicochemical Properties and Structural Features

This compound typically presents as a white to off-white crystalline solid.[4][5] The hydrated form has a melting point in the range of 169-171°C, while the anhydrous form melts at a higher temperature of 176-180°C.[4] The presence of both a hydrogen-bond donating (N-H) and accepting (C=N) group, along with the acidic carboxylic acid moiety, governs its solubility and ability to interact with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [6] |

| Molecular Weight | 162.15 g/mol | [6] |

| Melting Point | 176-180 °C (anhydrous) | |

| pKa | (Data not readily available in search results) | |

| Appearance | White to off-white crystalline solid | [4][5] |

| InChI Key | RHXSYTACTOMVLJ-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1nc2ccccc2[nH]1 |

Synthesis of the this compound Core

The construction of the benzimidazole ring system is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8][9] This robust and versatile method, often referred to as the Phillips-Ladenburg reaction, allows for the introduction of a wide array of substituents on both the benzene and imidazole rings.

General Synthetic Protocol: Phillips-Ladenburg Reaction

A detailed, step-by-step methodology for a typical synthesis is provided below:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and the desired dicarboxylic acid (e.g., oxalic acid, 1.0-1.2 equivalents).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[7][9] The acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.

-

Heating: Heat the reaction mixture under reflux for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a basic solution (e.g., 10% NaOH) to neutralize the acid catalyst.[9]

-

Isolation: Stir the neutralized mixture until a precipitate forms. Collect the crude product by filtration, wash it with cold water, and dry it thoroughly.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]

Modern Synthetic Approaches

To improve reaction efficiency and reduce environmental impact, modern variations of this synthesis have been developed, including microwave-assisted and ultrasound-promoted reactions.[9][10] These methods often lead to shorter reaction times and higher yields.

Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of the this compound scaffold.

Medicinal Chemistry Applications: A Privileged Scaffold in Drug Discovery

The this compound scaffold is a versatile building block for the development of a wide range of therapeutic agents.[1][11] Its derivatives have demonstrated significant activity in various disease areas, including oncology, infectious diseases, and inflammation.

Anticancer Activity

Benzimidazole derivatives have shown potent anticancer activity through various mechanisms of action.[3][8] The structural similarity to purine nucleosides allows them to interfere with DNA synthesis and repair pathways.[3] Furthermore, they can act as hydrogen bond donors and acceptors, enabling them to bind to and modulate the activity of various protein targets involved in cancer progression.[3]

Key Mechanisms of Anticancer Action:

-

Microtubule Destabilization: Certain benzimidazole derivatives, such as fenbendazole, act as moderate microtubule destabilizing agents, leading to cell cycle arrest and apoptosis.

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, thereby cutting off the blood supply to tumors.[12]

-

Modulation of Signaling Pathways: Benzimidazole-containing compounds can modulate various signaling pathways crucial for cancer cell survival and proliferation, including the p53 pathway. For instance, fenbendazole induces the mitochondrial translocation of p53, which in turn inhibits GLUT transporters and prevents glucose uptake in cancer cells.[13]

-

PARP Inhibition: Veliparib, a PARP inhibitor containing a benzimidazole core, has shown efficacy in treating certain types of cancer.[8]

Signaling Pathway: p53-Mediated Inhibition of Glucose Uptake

Caption: Simplified diagram of a p53-mediated anticancer mechanism of certain benzimidazole derivatives.

Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[1][2] Derivatives have shown broad-spectrum activity against bacteria, fungi, and parasites.

-

Antibacterial Activity: Numerous studies have reported the synthesis of benzimidazole derivatives with potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[1][14] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

-

Antifungal Activity: Compounds incorporating the benzimidazole scaffold have demonstrated significant antifungal activity against various fungal strains.[14]

-

Anthelmintic Activity: Several commercially successful anthelmintic drugs, such as albendazole and mebendazole, are based on the benzimidazole core, highlighting its importance in combating parasitic infections.[8]

Antiviral Activity

The benzimidazole scaffold has emerged as a promising framework for the development of antiviral drugs.[15][16] Its derivatives have shown inhibitory activity against a range of viruses, including Coxsackie virus B3 and Yellow Fever Virus.[15][17] The ability of the benzimidazole ring to mimic natural purines allows these compounds to interfere with viral replication processes.[16]

Anti-inflammatory Activity

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[20]

-

Substitution at N-1: Alkylation or arylation at the N-1 position can significantly influence the compound's lipophilicity and, consequently, its pharmacokinetic properties and biological activity. For instance, N-benzyl substitution has been shown to increase the anti-inflammatory activity of some benzimidazole-2-carboxylic acid derivatives.[11]

-

Substitution at C-2: The carboxylic acid group at the C-2 position is crucial for the anti-inflammatory activity of many derivatives.[11] Modifications of this group, such as esterification or amidation, can lead to compounds with different biological profiles, including affinity for serotonin receptors.[21][22]

-

Substitution on the Benzene Ring (C-4 to C-7): The introduction of substituents on the benzene ring can modulate the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity for specific biological targets. For example, halogen or nitro groups at the C-6 and C-7 positions have been found to be optimal for high affinity to the 5-HT(3) receptor.[21]

Experimental Protocols: Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.

-

Plate Preparation: Aseptically prepare nutrient agar plates with a thickness of 4-5 mm.[23]

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Disc Application: Prepare sterile paper discs impregnated with known concentrations of the synthesized benzimidazole derivatives (e.g., 500 µg and 1000 µ g/disc ) dissolved in a suitable solvent like DMSO.[23] Place the discs on the inoculated agar surface.

-

Controls: Use a disc with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[23]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives for a specific duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, favorable physicochemical properties, and ability to interact with a wide range of biological targets have led to the development of numerous successful therapeutic agents. Future research in this area will likely focus on the design of more potent and selective derivatives through computational modeling and structure-based drug design. The exploration of novel therapeutic applications and the development of innovative synthetic methodologies will undoubtedly further solidify the importance of this privileged scaffold in the ongoing quest for new and improved medicines.

References

Please note that the following list is a compilation of sources and may not be exhaustive. The provided URLs were valid at the time of generation.

- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033.

-

Bukhari, S. N. A., et al. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 21(9), 1213. [Link]

- Podar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Supply. Retrieved from [Link]

- Xia, Z., et al. (2012). Lanthanide coordination compounds with this compound: Syntheses, structures and spectroscopic properties. CrystEngComm, 14(23), 8079-8087.

-

Khan, I., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 23. [Link]

- Thakurdesai, P., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Bioorganic & Medicinal Chemistry, 15(2), 1013-1018.

-

PubChem. (n.d.). This compound hydrate. Retrieved from [Link]

-

Bukhari, S. N. A., et al. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 21(9), 1213. [Link]

- Various Authors. (n.d.). Methods of Obtaining Benzimidazole Carboxylic Acids (Review).

- Al-Masoudi, W. A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2035-2041.

-

Truong, T. T., et al. (2023). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Medicinal Chemistry, 14(1), 127-140. [Link]

- Thakurdesai, P., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Bioorganic & Medicinal Chemistry, 15(2), 1013-1018.

- Khan, I., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 23.

-

PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. Retrieved from [Link]

- Li, Y., et al. (2013). Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide derivatives. Archiv der Pharmazie, 346(8), 589-597.

-

Patil, S., et al. (2022). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry, 14(1), 1-10. [Link]

- BenchChem. (2025).

- Abdel-Aziz, H. A., et al. (2021).

-

Zare, A., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Heterocyclic Chemistry, 53(4), 1146-1152. [Link]

- Campiani, G., et al. (2001). Benzimidazole derivatives. 2. Synthesis and structure-activity relationships of new azabicyclic benzimidazole-4-carboxylic acid derivatives with affinity for serotoninergic 5-HT(3) receptors. Journal of Medicinal Chemistry, 44(20), 3374-3383.

- Viswanath, A., et al. (2016). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 215-221.

- Various Authors. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057-35086.

- Truong, T. T., et al. (2023). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Medicinal Chemistry, 14(1), 127-140.

-

Al-Amiery, A. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1275, 134633. [Link]

- Various Authors. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives.

-

G-Stamatovska, A., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(11), 3183. [Link]

- Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1304.

- Various Authors. (n.d.). A benzimidazolecarboxamide derivative as an anticancer drug.

- Campiani, G., et al. (1999). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Journal of Medicinal Chemistry, 42(21), 4362-4379.

- Li, Y., et al. (2013). Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide derivatives. Archiv der Pharmazie, 346(8), 589-597.

- Khan, I., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 23.

-

Abdel-Ghani, T. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 15(21), 1851-1875. [Link]

-

Various Authors. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Medicinal Chemistry, 64(15), 10787-10829. [Link]

-

Mossine, A. V., et al. (2018). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). ACS Chemical Neuroscience, 9(6), 1337-1349. [Link]

- Ahmad, N., et al. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. Journal of the Indian Chemical Society, 98(4), 100034.

- Gaba, M., et al. (2014). Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505.

- Gaba, M., et al. (2014). Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505.

-

Various Authors. (2023). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. Molecules, 28(5), 2307. [Link]

- Deok-Soo, Son, et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4835-4844.

- Ahmad, N., et al. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. Journal of the Indian Chemical Society, 98(4), 100034.

Sources

- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound hydrate | 849776-47-2 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide derivatives [academic.hep.com.cn]

- 16. scispace.com [scispace.com]

- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]

- 19. Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzimidazole derivatives. 2. Synthesis and structure-activity relationships of new azabicyclic benzimidazole-4-carboxylic acid derivatives with affinity for serotoninergic 5-HT(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpcbs.com [ijpcbs.com]

Benzimidazole-2-Carboxylic Acid Analogs: A Technical Guide to Their Anticancer Potential, from Synthesis to Cellular Mechanisms

Executive Summary

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point in the development of novel therapeutics.[1][2][3] Several benzimidazole-containing drugs, such as the alkylating agent bendamustine, have already been successfully integrated into clinical oncology, validating the therapeutic potential of this heterocyclic system.[4][5] This technical guide delves into a specific, highly promising subclass: benzimidazole-2-carboxylic acid and its analogs. We will explore the synthetic methodologies for creating these compounds, dissect their multifaceted mechanisms of anticancer action, present a critical analysis of their structure-activity relationships (SAR), and provide detailed protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this chemical scaffold in the design of next-generation anticancer agents.

The Benzimidazole Scaffold in Oncology: A Foundation of Therapeutic Promise

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[6] Its unique structure, featuring two reactive nitrogen atoms and a planar aromatic system, facilitates a variety of non-covalent interactions—including hydrogen bonding, π–π stacking, and metal coordination—with biological macromolecules.[1] This versatility underpins its broad spectrum of pharmacological activities, which include antiviral, antifungal, anti-inflammatory, and, most notably, anticancer properties.[2][7][8]

The anticancer efficacy of benzimidazole derivatives stems from their ability to interfere with numerous cellular processes critical for cancer cell proliferation and survival. These mechanisms are diverse and include the inhibition of tubulin polymerization, disruption of DNA replication and repair via topoisomerase inhibition, modulation of critical signaling kinases, and the induction of programmed cell death (apoptosis).[2][9][10] The introduction of a carboxylic acid moiety at the 2-position of the benzimidazole ring offers a key functional group for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this subclass a particularly attractive area for investigation.

Synthesis of Benzimidazole-2-Carboxylic Acid Analogs: A Methodological Overview

The predominant and most versatile method for synthesizing the benzimidazole core is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (such as an aldehyde, ester, or nitrile) under acidic conditions or at high temperatures.[4][9] For benzimidazole-2-carboxylic acid analogs, this typically involves reacting substituted o-phenylenediamines with dicarboxylic acids or their derivatives.

Generalized Synthetic Scheme

The reaction involves the initial formation of a Schiff base, followed by cyclization and dehydration to yield the final aromatic benzimidazole ring. The choice of reactants and conditions allows for the introduction of various substituents on both the benzene ring and at the 2-position, enabling the creation of diverse chemical libraries for SAR studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acu.edu.in [acu.edu.in]

- 6. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 10. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of 1H-Benzimidazole-2-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the benzimidazole nucleus, a privileged structure in medicinal chemistry, has garnered significant attention. This technical guide provides a comprehensive overview of the antimicrobial spectrum of a specific and promising subclass: 1H-Benzimidazole-2-carboxylic acid esters. We delve into their activity against a range of pathogenic bacteria and fungi, explore the critical structure-activity relationships (SAR) that govern their potency, and discuss their potential mechanisms of action. This document serves as a foundational resource for researchers engaged in the discovery and development of new anti-infective drugs, offering insights into the synthesis, biological evaluation, and therapeutic potential of this versatile class of compounds.

Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery

The benzimidazole core, a bicyclic aromatic heterocycle, is isosteric with naturally occurring purine bases, allowing it to interact with various biological macromolecules.[1] This inherent bioactivity has led to the development of numerous benzimidazole-containing drugs with a wide array of therapeutic applications, including antiviral, antifungal, anthelmintic, and anticancer properties.[2][3] The versatility of the benzimidazole ring system, which allows for substitutions at multiple positions, provides a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.[4]

In the realm of antimicrobial agents, benzimidazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][6] The core structure's ability to interfere with essential microbial processes, such as nucleic acid synthesis and enzyme function, underpins its therapeutic potential.[4] This guide will focus specifically on the esters of this compound, a subclass that has shown significant promise as a template for new antimicrobial agents.

Synthesis of this compound Esters

The synthesis of this compound esters is a critical first step in their evaluation as antimicrobial agents. A common and effective method involves a three-step process, which provides a versatile route to a variety of ester derivatives.[7]

Experimental Protocol: Synthesis of this compound Esters

Step 1: Synthesis of this compound

-

A mixture of o-phenylenediamine and oxalic acid in an appropriate solvent (e.g., dilute hydrochloric acid) is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed, and dried.

Step 2: Esterification

-

This compound is suspended in an excess of the desired alcohol (e.g., methanol, ethanol, propanol).

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The mixture is heated under reflux until the reaction is complete, as indicated by TLC.

-

The excess alcohol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the crude ester is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude ester.

Step 3: Purification

-

The crude ester is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound ester.

-

The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This synthetic pathway allows for the introduction of a wide variety of ester groups by simply changing the alcohol used in the esterification step, facilitating the generation of a library of compounds for structure-activity relationship studies.

Antimicrobial Spectrum and Potency

The antimicrobial activity of this compound esters is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

While comprehensive data specifically for a wide range of 2-carboxylic acid esters is still emerging, studies on related benzimidazole carboxylates provide valuable insights into their potential spectrum of activity. For instance, novel methyl or ethyl 1H-benzimidazole-5-carboxylates have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.

Table 1: Representative Antimicrobial Activity of Benzimidazole Carboxylate Derivatives (MIC in µg/mL)

| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 1H-Benzimidazole-5-carboxylates | 12.5 - 50 | 25 - 100 | 6.25 - 25 | [2] |

| 2-Substituted Benzimidazoles | 15.6 - >1000 | >1000 | Not Active | [5] |

Note: The data presented is a compilation from various studies on benzimidazole derivatives and may not be directly representative of all this compound esters. Further focused studies are required to establish a comprehensive spectrum for this specific subclass.

The available data suggests that benzimidazole carboxylates often exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[5] The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents, which may explain this differential activity. Some derivatives, however, have shown promising activity against fungal species like C. albicans.[2]

Structure-Activity Relationships (SAR)

The antimicrobial potency of this compound esters is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more effective drug candidates.

Key SAR Insights:

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzimidazole's benzene ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), have been shown to enhance the antibacterial activity of some benzimidazole derivatives.[7] This is likely due to their ability to modulate the electronic properties of the benzimidazole ring system, potentially enhancing its interaction with biological targets.

-

The Ester Moiety: The ester group at the 2-position is a key determinant of activity. The nature of the alcohol component of the ester (e.g., alkyl chain length, branching, presence of aromatic rings) can impact the compound's lipophilicity and steric properties. These factors, in turn, affect the molecule's ability to penetrate microbial cell membranes and bind to its target. While systematic studies on a wide range of esters at the 2-position are needed, it is hypothesized that optimizing the ester group could lead to enhanced potency and a broader spectrum of activity.

-

N-Substitution on the Imidazole Ring: Alkylation or acylation at the N-1 position of the imidazole ring can also modulate biological activity. Such modifications can alter the compound's solubility, metabolic stability, and target-binding affinity.

Diagram 1: Key Structural Features Influencing Antimicrobial Activity

Caption: Structure-Activity Relationship (SAR) of this compound esters.

Potential Mechanisms of Action

The precise mechanism of action for this compound esters is an area of active investigation. However, based on studies of other benzimidazole derivatives, several potential molecular targets and pathways can be proposed.

One of the most well-established mechanisms for some benzimidazoles is the inhibition of tubulin polymerization . This disrupts the formation of microtubules, which are essential for cell division, motility, and intracellular transport in eukaryotic organisms, including fungi.[1]

In bacteria, benzimidazoles may exert their effects through various mechanisms, including:

-

Inhibition of Nucleic Acid Synthesis: The structural similarity of the benzimidazole core to purine bases suggests that these compounds could interfere with DNA and RNA synthesis by acting as competitive inhibitors of enzymes involved in these pathways.[4]

-

Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit various microbial enzymes that are crucial for survival, such as those involved in metabolic pathways or cell wall biosynthesis.

-